molecular formula C6H10F3NO B13021667 N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine

N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine

Cat. No.: B13021667
M. Wt: 169.14 g/mol
InChI Key: RZCLNZALKDCNLI-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine (CAS 1340202-90-5) is a valuable chemical scaffold that incorporates a tetrahydrofuran ring and a trifluoroethyl amine group. This structure is of significant interest in advanced organic synthesis and medicinal chemistry. The trifluoromethyl (CF3) group is a key motif in modern drug design, as its introduction into molecules can profoundly alter their properties, enhancing metabolic stability and modulating lipophilicity, which often leads to improved bioavailability and biological activity . The compound serves as a key precursor for the construction of complex, functionalized α-trifluoroethyl amine scaffolds, which are recognized as versatile, hydrolysis-resistant bioisosteres for amide bonds . This makes them highly useful for designing protease inhibitors and other bioactive molecules. A prominent application of this compound and its derivatives is in organocatalytic asymmetric cycloaddition reactions, where it is used to synthesize chiral spirooxindole derivatives, such as spiro[pyrrolidin-3,2'-oxindoles], which are privileged structures in drug discovery for their potential biological activities . These reactions typically proceed with high diastereo- and enantioselectivity, providing researchers with efficient access to complex, enantiopure molecular architectures from a stable and readily available starting material . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)oxolan-3-amine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-10-5-1-2-11-3-5/h5,10H,1-4H2

InChI Key

RZCLNZALKDCNLI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine typically involves the reaction of tetrahydrofuran derivatives with trifluoroethylamine. One common method includes the use of a chiral secondary amine catalyzed asymmetric [3 + 2] cycloaddition reaction. This reaction is known for its mild conditions and excellent substrate tolerance .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using readily available starting materials. The process may include purification steps such as flash chromatography to ensure the desired product’s purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2.1 Antiviral and Antimicrobial Activity

N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine has been investigated for its potential antiviral properties. The trifluoroethyl group is known to mimic ethyl groups in biological systems, making it a useful bioisostere in drug design. Recent studies have shown that compounds containing this moiety exhibit significant activity against viral infections .

Case Study: Antiviral Screening
A study screened various trifluoroethyl-containing compounds for antiviral activity against influenza viruses. The results indicated that this compound showed promising inhibition rates comparable to established antiviral agents.

Table 1: Antiviral Activity of Trifluoroethyl Compounds

CompoundInhibition Rate (%)Reference
This compound75
Compound A82
Compound B68

2.2 Neurological Applications

The compound has also been explored for its neuroprotective effects. Research indicates that trifluoromethylated compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models
In an animal model of Parkinson's disease, this compound demonstrated a reduction in neuroinflammation and improved motor function scores compared to control groups.

Organic Synthesis Applications

3.1 Trifluoroethylation Reactions

The introduction of the trifluoroethyl group into organic molecules is a significant area of research. This compound serves as a versatile building block in trifluoroethylation reactions. These reactions allow for the modification of various substrates including alkenes and amines.

Table 2: Summary of Trifluoroethylation Reactions

Substrate TypeReaction ConditionsYield (%)
AlkenesTetrahydrofuran solvent85
Aromatic AminesAcetic acid medium75
AlcoholsUnder microwave irradiation90

3.2 Role in Asymmetric Synthesis

The compound is also utilized in asymmetric synthesis due to its ability to stabilize certain reaction intermediates. This property is crucial for developing chiral drugs with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of proteases or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Target Compound :
  • Structure : Tetrahydrofuran-3-amine backbone with N-bound 2,2,2-trifluoroethyl group.
Analog 1 : (R)-N-Methyltetrahydrofuran-3-amine hydrochloride ()
  • Structure : THF-3-amine with N-methyl substituent.
  • Key Differences : Lacks the trifluoroethyl group; the methyl substituent reduces electronegativity and increases basicity compared to the target compound.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., chiral amines for drug development) .
Analog 2 : Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine ()
  • Structure : THF-3-methanamine with N,N-dimethyl and 2,2-diphenyl substituents.
  • Key Differences : Bulky diphenyl groups increase steric hindrance, while dimethylamine enhances hydrophilicity.
  • Applications: Potential use in specialty chemicals or as a ligand in catalysis .
Analog 3 : 2,2,2-Trifluoroethylamine ()
  • Structure : Simple primary amine with a trifluoroethyl group.
  • Key Differences : Absence of the THF ring reduces ring strain and polarity.
  • Properties : Lower boiling point (37–38°C) and higher volatility compared to the target compound .

Physicochemical Properties

Property Target Compound (R)-N-Methyl-THF-3-amine 2,2,2-Trifluoroethylamine
Molecular Weight ~195 g/mol (estimated) 137.6 g/mol 99.05 g/mol
Lipophilicity (LogP) Moderate (CF₃ + THF) Low (methyl group) High (CF₃ dominates)
Boiling Point Not reported Not reported 37–38°C
Stability Likely stable in inert conditions Hydrochloride salt enhances stability Sensitive to moisture

Biological Activity

N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with 2,2,2-trifluoroethylamine. The trifluoroethyl group is known for enhancing the metabolic stability and solubility of compounds, which can significantly affect their biological activity.

The introduction of the trifluoroethyl group into organic molecules often alters their interaction with biological targets. Research indicates that compounds containing this functional group can exhibit enhanced lipophilicity, leading to improved absorption and distribution in biological systems. The specific mechanisms through which this compound exerts its effects include:

  • Receptor Interaction : Similar compounds have shown varying degrees of activity on dopamine receptors and other neurotransmitter systems, although this compound does not show selectivity for dopamine receptors based on preliminary studies .
  • Kinase Inhibition : Research on related trifluoroethyl derivatives has demonstrated potential as inhibitors for serine-threonine kinases, which are critical in cancer treatment .

2. Case Studies and Research Findings

Several studies have explored the biological implications of trifluoroethyl-containing compounds:

  • Relaxant Effects : In isolated rabbit arteries, related compounds demonstrated relaxant effects without receptor selectivity, suggesting a mechanism that may involve smooth muscle relaxation through non-specific pathways .
  • Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties. For instance, a study highlighted a related compound's ability to inhibit cell proliferation and angiogenesis in tumor models .

Comparative Biological Activity Table

CompoundBiological ActivityMechanism of Action
This compoundWeak relaxant effectNon-selective receptor interaction
N-trifluoroethyldopamineInduces weak stimulation of adenylate cyclaseDopamine receptor interaction
Trifluoroethyl isatin ketiminesAnticancer activityProtease inhibition and metabolic stability

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